2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
Description
Properties
IUPAC Name |
2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)13-8-4-10-17-15(13)18-11-5-9-14(18)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINOXEVUPOYFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378082 | |
| Record name | 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-69-9 | |
| Record name | 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrrolidine Ring Construction and Functionalization
The 2-phenylpyrrolidine subunit is central to this molecule’s architecture. A widely adopted strategy involves stereoselective 1,4-addition reactions to form the pyrrolidine core. For instance, enantiopure enones serve as precursors for copper- or rhodium-catalyzed additions. In one approach, an arylic cuprate undergoes 1,4-addition to an enone derivative (e.g., 10 in Scheme 1 of), yielding adducts with high diastereomeric excess (84% yield). Subsequent reduction of the lactam intermediate using borane-THF and desilylation affords diol intermediates (e.g., 12 ). Oxidation with ruthenium trichloride ($$ \text{RuCl}_3 $$) then generates the carboxylic acid functionality.
An alternative method employs rhodium(I)-catalyzed 1,4-additions , which offer superior stereocontrol. Boronic esters (e.g., 17 ) react with enones under rhodium catalysis to produce adducts (e.g., 18 ) in a fully diastereoselective manner. Post-reduction and silyl ether removal yield diols (e.g., 19 ), which undergo Suzuki cross-coupling for aryl group introduction. Challenges in late-stage oxidation necessitate early installation of carboxyl groups, as evidenced by the low yields (20–42%) in diol-to-diacid conversions.
Pyridine-3-Carboxylic Acid Synthesis
The pyridine-3-carboxylic acid moiety is typically prepared via direct functionalization of pyridine precursors . A three-component reaction involving 3-formylchromone, primary amines, and activated methylene compounds has been reported for analogous 2-pyridone-3-carboxylic acids. While decarboxylation side reactions are common, controlled conditions (e.g., potassium carbonate in toluene) preserve the carboxyl group. For the target compound, however, regioselective C–H activation proves more effective.
A notable strategy involves palladium-catalyzed C–H arylation of pyridine derivatives. Starting from $$ N $$-Boc-D-proline, amide formation with 8-aminoquinoline (8-AQ) enables directed C–H activation, yielding arylated intermediates (e.g., 29 ) in 45% yield. Subsequent epimerization under basic conditions ensures stereochemical uniformity, while esterification with tert-butyl groups stabilizes the carboxylate.
Coupling Strategies for Pyrrolidine-Pyridine Conjugation
Linking the pyrrolidine and pyridine subunits requires amide bond formation or transition metal-catalyzed cross-couplings . In a representative procedure, the 3-carboxylic acid of a pyridine derivative reacts with 2-phenylpyrrolidine under coupling agents like HATU ($$ \text{1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate} $$) and DIPEA ($$ N,N $$-diisopropylethylamine). This method achieves yields exceeding 70% for structurally similar compounds.
Alternatively, Sonogashira coupling introduces alkynyl spacers between the subunits. For example, trimethylsilylacetylene (TMSA) reacts with iodopyridine intermediates (e.g., 23a ) to form alkynes, which are subsequently deprotected and cyclized via CuAAC ($$ \text{copper-catalyzed azide-alkyne cycloaddition} $$). Triazole formation (e.g., 36a ) followed by acidolysis yields the final product in 92% yield.
Stereochemical Control and Resolution
The 2-phenylpyrrolidine’s stereochemistry is critical for biological activity. Chiral chromatography resolves racemic mixtures, as demonstrated for $$ N $$-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide, achieving >98% enantiomeric excess. X-ray crystallography confirms the (R,R)-configuration, highlighting the importance of chiral auxiliaries during synthesis.
Comparative Analysis of Synthetic Routes
Rhodium-catalyzed methods excel in stereocontrol but suffer from moderate yields due to side reactions during oxidation. Amide coupling offers simplicity but requires pre-functionalized intermediates.
Challenges and Optimization Strategies
- Oxidation Side Reactions : Ruthenium-mediated oxidations often lead to undesired $$ N $$-oxidation. Substituting $$ \text{RuCl}_3 $$ with milder oxidants (e.g., TEMPO/NaClO) may mitigate this.
- Epimerization : Forcing basic conditions during amide hydrolysis cause racemization. Enzymatic resolution or chiral pool synthesis could preserve stereochemistry.
- Purification Difficulties : Polar intermediates complicate isolation. Reverse-phase HPLC or ion-exchange chromatography improves purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : Research indicates that 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid may exhibit anti-inflammatory and analgesic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a ligand for certain receptors involved in pain modulation. The results showed promising binding affinities, suggesting potential use in pain management therapies.
Organic Synthesis
Building Block for Complex Molecules : The compound serves as a versatile scaffold for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic organic chemistry.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms corresponding N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Produces reduced derivatives | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |
| Substitution | Nucleophilic substitution at the pyridine ring | Amines, thiols under basic conditions |
Materials Science
Development of New Materials : The compound is investigated for its role in creating materials with specific properties. Its unique chemical structure allows for modifications that can enhance material characteristics like thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Positional Isomers: 6-(2-Phenylpyrrolidin-1-yl)nicotinic Acid
Key Differences :
- Substituent Position : The isomer 6-(2-phenylpyrrolidin-1-yl)nicotinic acid (CAS: 904816-72-4) places the pyrrolidine group at position 6 of the pyridine ring . This positional shift alters electronic distribution and steric accessibility compared to the target compound.
- Biological Interactions : Positional isomers often exhibit divergent binding affinities in biological systems due to spatial arrangement differences.
| Property | Target Compound (Position 2) | Isomer (Position 6) |
|---|---|---|
| Substituent Position | Pyridine-2-position | Pyridine-6-position |
| Molecular Formula* | C17H17N2O2 | C17H17N2O2 |
| Potential Applications | Undefined (pharmaceutical) | Research chemicals |
*Molecular formula inferred from structural analogs.
Heterocyclic Variants: 2-(1H-Pyrrol-1-yl)pyridine-3-carboxylic Acid
Key Differences :
- Ring Saturation : The pyrrole substituent (unsaturated) in this analog (CAS: 154014-05-8) contrasts with the saturated pyrrolidine in the target compound .
- Electronic Properties : Pyrrole’s aromaticity reduces basicity compared to pyrrolidine, affecting solubility and hydrogen-bonding capacity.
| Property | Target Compound (Pyrrolidine) | Analog (Pyrrole) |
|---|---|---|
| Ring Type | Saturated (pyrrolidine) | Unsaturated (pyrrole) |
| Molecular Weight | ~280–300 (estimated) | 188.19 |
| Applications | Drug development | Organic synthesis |
Functional Group Modifications: 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic Acid
Key Differences :
- Physicochemical Impact : The oxo group may increase solubility in polar solvents compared to the phenyl-pyrrolidine group.
| Property | Target Compound | Modified Analog |
|---|---|---|
| Substituent | 2-Phenylpyrrolidine | 2-Oxopyrrolidine |
| Molecular Weight | ~280–300 (estimated) | 241.30 |
| Purity (Reported) | N/A | 95% |
Agrochemical Analogs: Imazapic and Imazapyr
Key Differences :
- Substituent Complexity : Imazapic and imazapyr feature imidazolone rings instead of pyrrolidine, conferring herbicidal activity .
| Property | Target Compound | Imazapic/Imazapyr |
|---|---|---|
| Core Structure | Pyridine-3-carboxylic acid | Pyridine-3-carboxylic acid |
| Key Substituent | 2-Phenylpyrrolidine | Imidazolone |
| Applications | Undefined | Herbicides |
Aliphatic Chain Derivatives: 2-(2-Phenylethyl)pyridine-3-carboxylic Acid
Key Differences :
- Substituent Flexibility : The phenylethyl group introduces a flexible aliphatic chain, reducing steric hindrance compared to the rigid pyrrolidine ring .
- Safety Profile : Safety data sheets highlight industrial handling requirements, suggesting similar precautions for the target compound.
| Property | Target Compound | Phenylethyl Analog |
|---|---|---|
| Substituent Type | Cyclic (pyrrolidine) | Aliphatic chain |
| CAS Number | N/A | 14578-19-9 |
Biological Activity
Overview
2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid, with the chemical formula C16H16N2O2 and CAS number 904816-69-9, is a heterocyclic compound notable for its potential in medicinal chemistry. Its structure includes both pyrrolidine and pyridine rings, which contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 268.31 g/mol |
| CAS Number | 904816-69-9 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : This is achieved through the reaction of 2-bromopyridine with phenylpyrrolidine under basic conditions.
- Functionalization : The compound is further functionalized to introduce the carboxylic acid group, often using palladium catalysts and solvents like dimethylformamide (DMF) at elevated temperatures.
The compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:
- Receptor Binding : Acting as a ligand for specific receptors.
- Enzyme Inhibition : Modulating enzyme activity, potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.
Case Studies and Research Findings
- DPP IV Inhibition : Recent studies have explored the Dipeptidyl Peptidase IV (DPP IV) inhibitory potential of related compounds. Molecular docking simulations indicate that derivatives of pyridine carboxylic acids demonstrate significant binding affinities, suggesting that similar interactions might be expected for this compound .
- Biological Macromolecule Binding : Research has shown that compounds with similar structures exhibit effective binding to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). This suggests potential applications in drug delivery systems or as therapeutic agents targeting these macromolecules .
- Anti-inflammatory Activity : Compounds derived from pyridine structures have been investigated for their anti-inflammatory effects. The unique structural features of this compound may enhance its efficacy in modulating inflammatory pathways .
Comparison with Similar Compounds
| Compound | Similarity | Unique Features |
|---|---|---|
| Pyrrolidine Derivatives | Structural similarity | Different functional groups affecting bioactivity |
| Pyridine Derivatives | Structural similarity | Distinct pharmacological profiles |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : A multi-step synthesis is typically employed. For example, pyridine-3-carboxylic acid derivatives can undergo nucleophilic substitution at position 2 using a pyrrolidine intermediate. Key steps include:
- Step 1 : Activation of the pyridine-3-carboxylic acid moiety via esterification (e.g., using methyl or phenyl esters) to improve reactivity .
- Step 2 : Coupling with 2-phenylpyrrolidine under basic conditions. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) may enhance efficiency in cross-coupling reactions .
- Step 3 : Hydrolysis of the ester to regenerate the carboxylic acid group using HCl/water under reflux .
Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and optimize temperature (40–100°C) and reaction time (5.5–17 hours). Monitor purity via HPLC (>95% purity threshold) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection is standard. Ensure retention times match reference standards, and impurities are <5% .
- Structural Confirmation : Use NMR (¹H/¹³C) to verify substituent positions. For example, the pyrrolidine’s phenyl group should show aromatic protons at δ 7.2–7.5 ppm, while the pyridine ring protons appear downfield (δ 8.0–9.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical m/z).
Q. What crystallographic methods are suitable for determining the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps include:
- Crystallization : Slow evaporation of a solvent mixture (e.g., water/ethanol) at 25°C .
- Data Collection : Use a Bruker APEX-II detector with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Refinement : Software like SHELXL for resolving stereochemistry, particularly the pyrrolidine’s chair conformation and phenyl group orientation .
Note : Disordered solvent molecules in the lattice may require SQUEEZE/PLATON processing .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s physicochemical properties?
- Methodological Answer :
- Stereochemical Analysis : Compare enantiomers (e.g., (2S,3S) vs. (2R,3R)) via chiral HPLC or polarimetry. For example, (2S,3S)-2-phenylpyrrolidine derivatives exhibit distinct dipole moments and solubility profiles due to steric hindrance from the phenyl group .
- Computational Modeling : Density functional theory (DFT) can predict conformational stability. The phenyl group’s equatorial position minimizes strain in the pyrrolidine chair conformation .
Q. What coordination chemistry applications exist for this compound, and how can its metal-binding capacity be tested?
- Methodological Answer :
- Ligand Design : The pyridine nitrogen and carboxylic acid groups enable chelation with transition metals (e.g., Co²⁺, Cu²⁺). Synthesize complexes by refluxing with metal salts (e.g., CoCl₂·6H₂O) in water/ethanol .
- Characterization : UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry (redox activity). For example, Co(II) complexes may show absorption bands at 500–600 nm .
Q. How can researchers resolve contradictions in reported synthetic yields or crystallographic data?
- Methodological Answer :
- Yield Discrepancies : Replicate reactions using exact conditions (e.g., solvent purity, catalyst batch). For example, Pd(OAc)₂ vs. PdCl₂ may alter yields by 10–15% .
- Crystallographic Variability : Check for polymorphism by varying crystallization solvents (e.g., DMF vs. acetonitrile). Compare unit cell parameters with published data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
